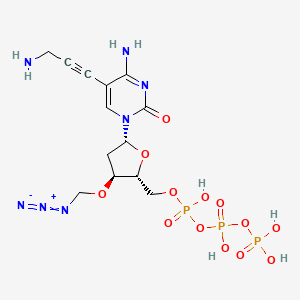

5-Propargylamino-3'-azidomethyl-dCTP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H20N7O13P3 |

|---|---|

Molecular Weight |

575.26 g/mol |

IUPAC Name |

[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C13H20N7O13P3/c14-3-1-2-8-5-20(13(21)18-12(8)15)11-4-9(29-7-17-19-16)10(31-11)6-30-35(25,26)33-36(27,28)32-34(22,23)24/h5,9-11H,3-4,6-7,14H2,(H,25,26)(H,27,28)(H2,15,18,21)(H2,22,23,24)/t9-,10+,11+/m0/s1 |

InChI Key |

SHCGONLEPWBTFI-HBNTYKKESA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

5-Propargylamino-3'-azidomethyl-dCTP: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, mechanism, and application of a key reversible terminator in next-generation sequencing and bioconjugation.

Introduction

5-Propargylamino-3'-azidomethyl-2'-deoxycytidine-5'-triphosphate (5-Propargylamino-3'-azidomethyl-dCTP) is a chemically modified deoxynucleoside triphosphate that plays a pivotal role in the advancement of next-generation sequencing (NGS) technologies.[1][2] This molecule is ingeniously designed with two key functional moieties: a propargylamino group at the 5-position of the cytosine base and an azidomethyl group at the 3'-hydroxyl position of the deoxyribose sugar. This dual-functionality makes it an invaluable tool for sequencing by synthesis (SBS) and subsequent "click" chemistry applications.

The 3'-azidomethyl group serves as a reversible terminator of DNA synthesis.[3][4] Once incorporated into a growing DNA strand by a DNA polymerase, it blocks the 3'-OH group, preventing further chain elongation. This temporary halt allows for precise, single-base incorporation and subsequent imaging for base identification. The terminator can then be efficiently cleaved under mild conditions to regenerate a free 3'-OH group, enabling the next cycle of nucleotide addition.[3][5]

Concurrently, the 5-propargylamino group, which contains a terminal alkyne, acts as a bioorthogonal handle for click chemistry.[1] This allows for the covalent attachment of a wide array of molecules, such as fluorescent dyes for detection, without interfering with the enzymatic incorporation of the nucleotide. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and detailed protocols for its application in research and development.

Chemical Properties and Synthesis

This compound is a nucleoside analog that can be used in DNA synthesis and DNA sequencing.[1][2] Its structure is based on deoxycytidine triphosphate, with modifications at both the base and the sugar moieties.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₁N₇O₁₂P₃ | N/A |

| Molecular Weight | 576.26 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Water | N/A |

| Storage Conditions | -20°C, protected from light | N/A |

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the modification of the deoxycytidine nucleoside, followed by phosphorylation to the triphosphate form. The key steps, as inferred from related syntheses and patent literature, are outlined below.[1][2][6][7]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

1. Synthesis of 5-Propargylamino-2'-deoxycytidine: This step typically involves a Sonogashira coupling reaction between 5-iodo-2'-deoxycytidine and propargylamine.

-

Materials: 5-iodo-2'-deoxycytidine, propargylamine, tetrakis(triphenylphosphine)palladium(0), copper(I) iodide, triethylamine, and a suitable solvent like DMF.

-

Procedure:

-

Dissolve 5-iodo-2'-deoxycytidine in anhydrous DMF.

-

Add triethylamine, followed by propargylamine.

-

Degas the mixture with argon or nitrogen.

-

Add the palladium and copper catalysts.

-

Stir the reaction at room temperature until completion, monitoring by TLC or HPLC.

-

Purify the product by column chromatography.

-

2. Synthesis of 5-Propargylamino-3'-O-azidomethyl-2'-deoxycytidine: The 3'-hydroxyl group is protected with an azidomethyl group.

-

Materials: 5-Propargylamino-2'-deoxycytidine, a suitable azidomethylating agent (e.g., generated in situ from azidomethyl phenyl sulfide (B99878) and a promoter), and an anhydrous solvent.

-

Procedure:

-

Dissolve the protected nucleoside in an anhydrous solvent.

-

Add the azidomethylating reagent and a promoter.

-

Stir the reaction at the appropriate temperature, monitoring for completion.

-

Purify the product.

-

3. Triphosphorylation: The final step is the conversion of the modified nucleoside to its 5'-triphosphate form.

-

Materials: 5-Propargylamino-3'-O-azidomethyl-2'-deoxycytidine, a phosphorylating agent (e.g., phosphorus oxychloride or a phosphoramidite-based method), and a suitable solvent.

-

Procedure:

-

Dissolve the modified nucleoside in a suitable solvent (e.g., trimethyl phosphate).

-

Cool the reaction to 0°C and add the phosphorylating agent.

-

After the initial reaction, quench with a buffer and add pyrophosphate.

-

Purify the final product by ion-exchange chromatography.

-

Mechanism of Action in Sequencing by Synthesis

This compound is a cornerstone of many NGS platforms that utilize a cyclic reversible termination (CRT) approach. The process involves a series of enzymatic and chemical steps that are repeated for each base in the DNA sequence.

Caption: Workflow for Sequencing by Synthesis using this compound.

Enzymatic Incorporation

The incorporation of this compound into the growing DNA strand is catalyzed by a DNA polymerase. The efficiency of this step is crucial for the overall performance of the sequencing reaction. While the modifications to the nucleotide can affect the kinetics of incorporation, engineered DNA polymerases, such as variants of 9°N DNA polymerase and Therminator DNA polymerase, have been developed to efficiently utilize these modified substrates.[3]

| DNA Polymerase | Substrate | k_pol (s⁻¹) | K_m (µM) | k_pol/K_m (µM⁻¹s⁻¹) | Reference |

| Therminator | Natural dNTPs | ~15 | ~0.5 | ~30 | [8] |

| Therminator | 3'-O-azidomethyl-TTP | Not Incorporated | - | - | [9] |

| Engineered KOD pol | 3'-O-azidomethyl-dATP-Cy3 | - | - | >20-fold improvement over initial variant | N/A |

Reversible Termination and Cleavage

Upon incorporation, the 3'-azidomethyl group effectively blocks the 3'-hydroxyl, preventing the DNA polymerase from adding the next nucleotide. This provides a window for the imaging step to identify the incorporated base.

The cleavage of the 3'-azidomethyl group is typically achieved using a mild reducing agent, most commonly tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3][5] This reaction is highly efficient and proceeds under aqueous conditions that are compatible with the DNA and the solid support.

Caption: Cleavage of the 3'-azidomethyl group by TCEP.

Experimental Protocol: Sequencing by Synthesis

-

Library Preparation: Prepare a DNA library with adapters suitable for the sequencing platform.

-

Cluster Generation: Amplify the library fragments on a solid support (e.g., a flow cell) to create clusters of identical DNA molecules.

-

Sequencing Reaction:

-

Incorporation: Introduce a mixture of the four 3'-O-azidomethyl-dNTPs (A, C, G, T), each labeled with a unique fluorophore, and a DNA polymerase. The polymerase will incorporate the complementary nucleotide to the template strand.

-

Wash: Remove unincorporated nucleotides.

-

Imaging: Excite the flow cell with lasers and capture the fluorescent signal from each cluster to determine the incorporated base.

-

Cleavage: Flow a solution of TCEP over the flow cell to cleave the 3'-azidomethyl group and the fluorescent dye (if attached via a cleavable linker).

-

Wash: Remove the cleavage reagents and byproducts.

-

-

Repeat: Repeat the sequencing cycle for a desired number of reads.

Application in Click Chemistry

The presence of the propargylamino group on the cytosine base provides a powerful tool for post-synthetic modification of the DNA through click chemistry.[1] The terminal alkyne can readily react with azide-containing molecules in a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This allows for a two-step labeling strategy where the modified nucleotide is first incorporated into the DNA, and then the reporter molecule (e.g., a fluorophore, biotin) is attached. This can be advantageous as it can improve the incorporation efficiency of the polymerase, which may be sterically hindered by a bulky reporter group directly attached to the nucleotide.

Caption: Click chemistry labeling of DNA containing 5-Propargylamino-dCTP.

Experimental Protocol: Click Chemistry Labeling of DNA

-

Incorporate 5-Propargylamino-dCTP: Synthesize DNA containing the alkyne-modified nucleotide using PCR or other enzymatic methods.

-

Prepare Click Reaction Mixture:

-

Dissolve the alkyne-containing DNA in a suitable buffer.

-

Add the azide-labeled reporter molecule.

-

Add a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., TBTA).

-

-

Incubate: Incubate the reaction at room temperature.

-

Purify: Purify the labeled DNA using a suitable method such as ethanol (B145695) precipitation or column purification to remove excess reagents.

Conclusion

This compound is a sophisticated molecular tool that has significantly contributed to the advancement of DNA sequencing and analysis. Its dual functionality as a reversible terminator and a click chemistry handle provides researchers with a versatile platform for a wide range of applications. A thorough understanding of its chemical properties, synthesis, and mechanism of action is essential for its effective utilization in the development of novel sequencing technologies, diagnostic assays, and tools for molecular biology research. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to harness the full potential of this powerful molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sequencing-by-synthesis: Fluorescent reversible 3’-O-blocked dNTPs - News Blog - Jena Bioscience [jenabioscience.com]

- 4. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. asu.elsevierpure.com [asu.elsevierpure.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | DNA/RNA合成化学 | MCE [medchemexpress.cn]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

5-Propargylamino-3'-azidomethyl-dCTP structure and properties

An In-Depth Technical Guide to 5-Propargylamino-3'-azidomethyl-dCTP for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a modified deoxycytidine triphosphate that serves as a critical reagent in the field of molecular biology, particularly in Next-Generation Sequencing (NGS) and bioconjugation applications. Its unique structure, featuring a propargylamino group at the 5-position of the cytosine base and an azidomethyl group at the 3'-hydroxyl position of the deoxyribose sugar, imparts functionalities essential for reversible DNA chain termination and click chemistry reactions. This technical guide provides a comprehensive overview of the structure, properties, and key applications of this compound.

Structure and Properties

The chemical structure of this compound is fundamental to its function. The 3'-azidomethyl group acts as a reversible terminator of DNA polymerase activity, while the 5-propargylamino group provides a reactive alkyne handle for post-synthetic modifications via click chemistry.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C13H20N7O13P3 (free acid) | [1] |

| Molecular Weight | 575.26 g/mol (free acid) | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Form | Solid | [1] |

| Color | White to off-white | [1] |

| Maximum Absorption (λmax) | 294 nm (in Tris-HCl, pH 7.5) | [1] |

| Molar Extinction Coefficient (ε) | 9.3 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [1] |

| Storage Conditions | -20°C | [1] |

| Shelf Life | 12 months from date of delivery | [1] |

Key Applications

The primary applications of this compound stem from its roles as a reversible terminator in DNA sequencing and as a versatile component in bio-orthogonal chemistry.

Reversible Terminator in Next-Generation Sequencing (NGS)

This compound is a key component in some NGS platforms that utilize the sequencing-by-synthesis (SBS) method.[2] The 3'-O-azidomethyl group acts as a protecting group, which, upon incorporation into a growing DNA strand by a DNA polymerase, prevents further extension of the chain.[2] This temporary termination allows for the precise determination of the incorporated nucleotide. Following incorporation and signal detection, the 3'-O-azidomethyl group can be chemically cleaved, typically using a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), to regenerate a free 3'-hydroxyl group.[2] This allows the sequencing reaction to proceed to the next base.

Caption: Workflow of sequencing-by-synthesis using 3'-O-azidomethyl reversible terminators.

Click Chemistry and Bioconjugation

The 5-propargylamino group contains a terminal alkyne, which serves as a reactive handle for "click chemistry" reactions. Specifically, it can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained cyclooctynes (e.g., DBCO or BCN).[3][4] This allows for the efficient and specific labeling of DNA containing this modified nucleotide with a wide range of molecules, including fluorophores, biotin, or other reporter groups, for various downstream applications in diagnostics and molecular imaging.

References

An In-Depth Technical Guide to the Synthesis of 5-Propargylamino-3'-azidomethyl-dCTP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-Propargylamino-3'-azidomethyl-dCTP, a modified deoxynucleoside triphosphate with significant applications in molecular biology, particularly in DNA sequencing and the synthesis of modified nucleic acids.[1][2][3][4] This document outlines the multi-step synthetic pathway, including detailed experimental protocols, and presents key quantitative data in a structured format.

Introduction

This compound is a nucleotide analog featuring two key modifications: a propargylamino group at the 5-position of the cytosine base and an azidomethyl group at the 3'-hydroxyl position of the deoxyribose sugar. The propargylamino group provides a reactive handle for "click chemistry," allowing for the attachment of various functionalities, such as fluorescent dyes.[4] The 3'-azidomethyl group acts as a reversible terminator for DNA polymerases, a crucial feature for next-generation sequencing (NGS) technologies.[4] The synthesis of this complex molecule is a multi-step process requiring careful control of reaction conditions and purification procedures. The overall synthetic strategy is based on methods reported by Zavgorodny et al. and is detailed in patent WO2004018497A2 as compound 17.[2][3][5]

Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Introduction of the Propargylamino Group: This involves the modification of the cytosine base of a deoxycytidine precursor.

-

3'-O-azidomethylation: Modification of the deoxyribose sugar to introduce the reversible terminator group.

-

5'-Triphosphorylation: Conversion of the modified nucleoside into its active triphosphate form.

A generalized workflow for the synthesis is presented below.

References

- 1. 3'-O-Azidomethyl-5-Propargylamino-dCTP, 3'-O-reversible modified (d)NTPs - Jena Bioscience [jenabioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | AAT Bioquest [aatbio.com]

- 5. 3'-O-Azidomethyl-dCTP, Cytidines - Jena Bioscience [jenabioscience.com]

An In-depth Technical Guide to 5-Propargylamino-3'-azidomethyl-dCTP for Reversible DNA Termination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Propargylamino-3'-azidomethyl-dCTP, a key reagent in the field of reversible terminator sequencing. We will delve into its chemical properties, mechanism of action, and application in next-generation sequencing (NGS) technologies. This document offers detailed experimental protocols and quantitative data to assist researchers in implementing and optimizing sequencing-by-synthesis (SBS) workflows.

Introduction to Reversible DNA Termination

Reversible terminator sequencing is a cornerstone of modern NGS platforms. This technology relies on the controlled, stepwise addition of nucleotides to a growing DNA strand. Each nucleotide is modified with a removable blocking group on the 3'-hydroxyl of the deoxyribose, which temporarily halts DNA synthesis. This pause allows for the identification of the incorporated base. After identification, the blocking group is cleaved, regenerating a free 3'-OH group and enabling the next nucleotide to be added. This cyclical process of incorporation, detection, and cleavage allows for the accurate determination of a DNA sequence.

This compound is a chemically modified deoxycytidine triphosphate designed for this purpose. It features two key modifications:

-

A propargylamino group at the 5-position of the cytosine base. This modification can serve as a linker for the attachment of fluorescent dyes or other reporter molecules.

-

An azidomethyl group at the 3'-hydroxyl position of the deoxyribose. This group acts as the reversible terminator, effectively blocking the 3'-OH and preventing further DNA chain elongation by DNA polymerase.

The small size of the azidomethyl group makes these modified nucleotides efficient substrates for DNA polymerases.[1][2]

Mechanism of Action

The utility of this compound in reversible termination sequencing is centered around a two-step cycle: incorporation and cleavage.

2.1. Incorporation: In the presence of a DNA template, a primer, and a suitable DNA polymerase, this compound is incorporated into the growing DNA strand opposite a guanine (B1146940) base. The 3'-O-azidomethyl group then prevents the polymerase from adding the next nucleotide, effectively terminating the chain elongation.

2.2. Cleavage: The 3'-O-azidomethyl group is readily and efficiently cleaved under mild conditions using a reducing agent, typically Tris(2-carboxyethyl)phosphine (TCEP).[3] This reaction, a form of the Staudinger ligation, reduces the azide (B81097) to an amine, which then undergoes hydrolysis to release the blocking group and restore the 3'-hydroxyl group. This allows for the next cycle of nucleotide incorporation to begin. The cleavage reaction is highly efficient, ensuring that the vast majority of DNA strands are available for the subsequent sequencing cycle.[3]

Quantitative Data

The performance of reversible terminators is critical for the accuracy and read length of NGS. Below are tables summarizing the available quantitative data for 3'-O-azidomethyl-dNTPs. Note: Specific kinetic data for this compound is limited in the public domain. The data presented here for other 3'-O-azidomethyl-dNTPs is expected to be comparable, though polymerase choice will significantly impact performance.

Table 1: Incorporation and Cleavage Efficiency of 3'-O-azidomethyl-dNTPs

| Parameter | Value | Conditions | Source |

| Incorporation | Efficient substrate | 9°N DNA polymerase (modified) | [4] |

| Cleavage Reagent | Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous solution | [3] |

| Cleavage Efficiency | Complete cleavage observed | MALDI-TOF MS analysis | [3] |

| Cleavage Conditions | 50mM TCEP, pH 9.0, 60°C | 10 minutes | [4] |

Table 2: Sequencing Performance with 3'-O-azidomethyl Reversible Terminators

| Parameter | Value | Platform/Method | Source |

| Read Length | >30 bases | Hybrid SBS on a chip | [5] |

| Accuracy | High | MALDI-TOF MS verification of incorporation | [3] |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

4.1. Synthesis of this compound

The synthesis of 3'-O-azidomethyl-dNTPs is typically based on the method described by Zavgorodny et al. The synthesis of the 5-propargylamino modification is a separate process that is then combined. A generalized protocol is as follows:

-

Protection of the 5'-hydroxyl and exocyclic amino groups of 2'-deoxycytidine.

-

Introduction of the 3'-O-azidomethyl group: This is achieved by reacting the protected nucleoside with a suitable reagent like azidomethyl methyl sulfide (B99878) in the presence of an activator.

-

Deprotection of the 5'-hydroxyl group.

-

Triphosphorylation of the 5'-hydroxyl group to yield the 5'-triphosphate.

-

Introduction of the 5-propargylamino group: This is typically achieved via a Sonogashira coupling of a protected propargylamine (B41283) to 5-iodo-2'-deoxycytidine, followed by the steps above. Alternatively, the modification can be introduced at the nucleoside or nucleotide stage.

-

Purification: The final product is purified by high-performance liquid chromatography (HPLC).

Note: This is a complex multi-step synthesis that requires expertise in organic chemistry. It is recommended to purchase the compound from a commercial supplier if possible.

4.2. Single-Base Incorporation Assay

This assay is used to confirm that the modified nucleotide is correctly incorporated by a DNA polymerase and that the termination is effective.

Materials:

-

DNA template with a known sequence

-

Primer complementary to the template, with a 5' fluorescent label (e.g., FAM)

-

DNA Polymerase (e.g., a modified 9°N DNA polymerase)

-

This compound

-

Reaction buffer (specific to the polymerase)

-

Stop solution (e.g., formamide (B127407) with EDTA)

-

Denaturing polyacrylamide gel

Procedure:

-

Anneal the primer to the DNA template.

-

Set up the polymerase reaction by combining the annealed template/primer, DNA polymerase, and reaction buffer.

-

Initiate the reaction by adding this compound.

-

Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Denature the DNA by heating.

-

Analyze the products by denaturing polyacrylamide gel electrophoresis. The incorporated product should show a single band shift corresponding to the addition of one nucleotide.

4.3. Sequencing-by-Synthesis (SBS) Workflow

This is a generalized workflow for performing SBS on a chip-based platform.

Materials:

-

DNA library with adapters, immobilized on a flow cell

-

Sequencing primer

-

DNA Polymerase

-

A mixture of all four 3'-O-azidomethyl-dNTPs (A, G, T, and this compound), each potentially labeled with a unique fluorophore on the base.

-

Incorporation buffer

-

Cleavage solution (TCEP in a suitable buffer)

-

Wash buffers

-

Imaging system

Procedure:

-

Primer Hybridization: Hybridize the sequencing primer to the immobilized DNA library on the flow cell.

-

Incorporation: Flow a solution containing the DNA polymerase and the four 3'-O-azidomethyl-dNTPs over the flow cell. Incubate to allow for the incorporation of the complementary nucleotide.

-

Wash: Wash the flow cell to remove unincorporated nucleotides and the polymerase.

-

Imaging: If using fluorescently labeled nucleotides, image the flow cell to detect the signal from the incorporated base at each cluster.

-

Cleavage: Flow the TCEP cleavage solution over the flow cell to remove the 3'-O-azidomethyl group.

-

Wash: Wash the flow cell to remove the cleavage solution and byproducts.

-

Repeat: Repeat steps 2-6 for the desired number of cycles to determine the DNA sequence.

Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the use of this compound for reversible DNA termination.

Caption: Mechanism of reversible DNA termination using this compound.

Caption: A typical Sequencing-by-Synthesis (SBS) workflow using reversible terminators.

Caption: Chemical mechanism of 3'-O-azidomethyl group cleavage by TCEP.

Conclusion

This compound is a valuable tool for researchers engaged in next-generation sequencing. Its efficient incorporation and cleavage allow for accurate and reliable sequencing-by-synthesis. While the choice of DNA polymerase is crucial for optimal performance, the underlying chemistry of reversible termination with 3'-O-azidomethyl-dNTPs is robust. This guide provides the foundational knowledge and protocols to successfully implement this technology in your research. Further optimization of reaction conditions may be necessary depending on the specific application and experimental setup.

References

- 1. scribd.com [scribd.com]

- 2. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pnas.org [pnas.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Four-color DNA sequencing with 3'-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Click Chemistry with Modified Nucleotides for Researchers, Scientists, and Drug Development Professionals

An in-depth exploration of the principles, applications, and methodologies of click chemistry for the modification and analysis of nucleic acids. This guide provides a detailed overview of the core concepts of bioorthogonal click chemistry, focusing on its application to modified nucleotides for research, diagnostics, and the development of novel therapeutics. We present a comparative analysis of the most common click reactions, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate the integration of these powerful techniques into your research.

Core Principles of Click Chemistry in Nucleic Acid Modification

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring in mild, often aqueous, conditions with minimal byproducts.[1][2][3] These characteristics make them ideal for the selective modification of biomolecules like nucleic acids in complex biological environments.[4][5] The most prominent click reactions used for nucleic acid modification are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097), catalyzed by Cu(I) ions.[2][7] The copper catalyst significantly accelerates the reaction rate and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[1][2] While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications, though the use of chelating ligands can mitigate this issue.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a copper-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which readily reacts with an azide to release ring strain.[1][5] The absence of a cytotoxic metal catalyst makes SPAAC highly suitable for live-cell imaging and in vivo studies.[5] However, the reaction kinetics of SPAAC are generally slower than CuAAC, and the cyclooctyne reagents can be sterically bulky.[6]

Data Presentation: Quantitative Comparison of Click Reactions

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for rapid kinetics against biocompatibility. The following tables summarize key quantitative data for these reactions in the context of nucleic acid modification.

| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time | Yield | Key Advantages | Key Disadvantages |

| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | 30 min - 4 hours[9] | >90%[10] | Fast kinetics, high yield, readily available reagents | Copper toxicity in vivo |

| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | 0.1 - 1.0[11][12] | 1 - 12 hours | >90%[13] | Copper-free, highly biocompatible | Slower kinetics, sterically demanding reagents |

Table 1: General Comparison of CuAAC and SPAAC for Nucleic Acid Labeling.

| Modified Nucleotide | Click Reaction | Partner Molecule | Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Conditions | Yield | Reference |

| 5-Ethynyl-2'-deoxyuridine (EdU) | CuAAC | Fluorescent Azide | Not specified | 100 mM Tris pH 8.5, 1 mM CuSO₄, 100 mM Ascorbic Acid, 1 hr, RT | High | [14] |

| 5-Octadiynyl-deoxyuridine | CuAAC | Azido-sugar | Not specified | CuSO₄·5H₂O, Sodium Ascorbate, THF:t-BuOH:H₂O (1:1:1), RT | 92% (single-stranded DNA) | [15] |

| 5-Ethynyl-uridine (EU) in RNA | CuAAC | Fluorescent Azide | Not specified | 100 mM Tris pH 8.5, 1 mM CuSO₄, 20 µM fluorescent azide, 100 mM ascorbic acid, 1 hr, RT | Not specified | [14] |

| Azide-modified RNA | SPAAC | DBCO-Cy3 | Not specified | 1x PBS pH 7.6 or 100 mM phosphate (B84403) buffer pH 8, 1 hr, 37°C | Nearly 100% | [13] |

| DBCO-modified DNA | SPAAC | Azido-sugar | 0.32 - 1.22 | Various buffers (PBS, HEPES), pH 7, 25-37°C | Not specified | [11][12] |

Table 2: Reaction Kinetics and Yields for Specific Modified Nucleotides.

Experimental Protocols

Detailed methodologies are crucial for the successful application of click chemistry to modified nucleotides. Below are protocols for the incorporation of modified nucleotides and subsequent click reactions.

Metabolic Labeling of Nascent DNA with 5-Ethynyl-2'-deoxyuridine (EdU) and CuAAC Detection

This protocol is adapted for labeling proliferating cells in culture.

Materials:

-

5-Ethynyl-2'-deoxyuridine (EdU)

-

Cell culture medium

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® reaction cocktail:

-

Click-iT® reaction buffer

-

CuSO₄

-

Fluorescent azide (e.g., Alexa Fluor™ 488 azide)

-

Reaction buffer additive (e.g., sodium ascorbate)

-

-

Wash buffer (e.g., PBS with 1% BSA)

Procedure:

-

EdU Labeling:

-

Culture cells to the desired confluency.

-

Add EdU to the cell culture medium at a final concentration of 10 µM.

-

Incubate for the desired pulse-labeling time (e.g., 1-2 hours) under normal cell culture conditions.

-

-

Fixation and Permeabilization:

-

Remove the EdU-containing medium and wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use. A typical cocktail consists of the reaction buffer, CuSO₄, the fluorescent azide, and the reducing agent (sodium ascorbate).

-

Remove the wash buffer and add the Click-iT® reaction cocktail to the cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Remove the reaction cocktail and wash the cells three times with wash buffer.

-

Counterstain the nuclei with a DNA stain (e.g., DAPI) if desired.

-

Mount the coverslips and image using fluorescence microscopy.

-

Enzymatic Incorporation of Azide-Modified UTP into RNA and SPAAC Labeling

This protocol describes the in vitro transcription of RNA containing azide modifications, followed by copper-free click chemistry.[16]

Materials:

-

DNA template for in vitro transcription

-

T7 RNA polymerase

-

Ribonucleoside triphosphates (ATP, GTP, CTP)

-

Azide-modified UTP (e.g., 5-azidomethyl-UTP)

-

Transcription buffer

-

RNase inhibitor

-

DBCO-functionalized fluorophore

-

Nuclease-free water

-

RNA purification kit

Procedure:

-

In Vitro Transcription:

-

Set up the in vitro transcription reaction in a total volume of 20 µL containing:

-

1 µg of DNA template

-

2 µL of 10x transcription buffer

-

1 mM each of ATP, GTP, CTP

-

0.5 mM of UTP and 0.5 mM of azide-modified UTP

-

2 µL of T7 RNA polymerase

-

1 µL of RNase inhibitor

-

-

Incubate at 37°C for 2-4 hours.

-

-

RNA Purification:

-

Purify the transcribed RNA using an RNA purification kit according to the manufacturer's protocol to remove unincorporated nucleotides and enzymes.

-

Elute the purified azide-modified RNA in nuclease-free water.

-

-

SPAAC Reaction:

-

In a microfuge tube, combine:

-

10 pmol of azide-modified RNA

-

10-fold molar excess of DBCO-functionalized fluorophore

-

Reaction buffer (e.g., PBS, pH 7.4) to a final volume of 20 µL.

-

-

Incubate at 37°C for 1-2 hours, protected from light.

-

-

Purification of Labeled RNA:

-

Purify the labeled RNA from excess DBCO-fluorophore using an appropriate method such as ethanol (B145695) precipitation or a suitable RNA cleanup kit.[17]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts in click chemistry with modified nucleotides.

Caption: Workflow for metabolic labeling and click chemistry detection.

Caption: Comparison of CuAAC and SPAAC reaction schemes.

Caption: Role of click chemistry in therapeutic oligonucleotide development.

Conclusion

Click chemistry with modified nucleotides has become an indispensable tool in the fields of chemical biology, diagnostics, and drug development. The ability to specifically and efficiently label and modify nucleic acids under biocompatible conditions has opened up new avenues for understanding their roles in cellular processes and for designing novel therapeutic strategies. This guide provides the foundational knowledge, quantitative data, and detailed protocols to empower researchers to effectively utilize these powerful chemical tools in their work. As the field continues to evolve, the development of new click reactions with even faster kinetics and enhanced biocompatibility will further expand the applications of this remarkable chemistry in the study and manipulation of nucleic acids.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. atdbio.com [atdbio.com]

- 3. interchim.fr [interchim.fr]

- 4. biosynth.com [biosynth.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. “Clicking” gene therapeutics: A successful union of chemistry and biomedicine for new solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]

- 8. Modified nucleosides, nucleotides and nucleic acids via click azide-alkyne cycloaddition for pharmacological applications [sfera.unife.it]

- 9. glenresearch.com [glenresearch.com]

- 10. Synthesis of highly modified DNA by a combination of PCR with alkyne-bearing triphosphates and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications | MDPI [mdpi.com]

- 16. Enzymatic incorporation of an azide-modified UTP analog into oligoribonucleotides for post-transcriptional chemical functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. RNA Purification Protocols | Thermo Fisher Scientific - US [thermofisher.com]

5-Propargylamino-3'-azidomethyl-dCTP chemical stability and storage

An In-depth Technical Guide to the Chemical Stability and Storage of 5-Propargylamino-3'-azidomethyl-dCTP

For researchers, scientists, and professionals in drug development, understanding the stability and proper handling of critical reagents is paramount to ensuring experimental reproducibility and success. This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for this compound, a modified nucleotide crucial for Next-Generation Sequencing (NGS) technologies.

Introduction to this compound

This compound is a modified deoxycytidine triphosphate that plays a pivotal role as a reversible terminator in sequencing-by-synthesis NGS platforms.[1] Its unique structure, featuring a propargylamino group at the 5th position of the cytosine base and an azidomethyl group at the 3'-hydroxyl position, enables the controlled, single-base incorporation by DNA polymerase.[1] The 3'-O-azidomethyl group acts as a reversible block, which can be chemically cleaved to allow the next nucleotide to be incorporated.[1] This controlled incorporation and subsequent detection are fundamental to the massive parallel sequencing capabilities of NGS. Given its critical function, maintaining the chemical integrity of this nucleotide is essential.

Chemical and Physical Properties

The stability of this compound is influenced by its chemical structure and physical form. It is typically supplied as a solution in water or a buffer, or as a solid.

| Property | Description | Source |

| Molecular Formula | C13H20N7O13P3 (free acid) | [2][3] |

| Molecular Weight | 575.26 g/mol (free acid) | [3][4] |

| Appearance | Liquid or a white to off-white solid | [3][4] |

| Solubility | Soluble in water | [4] |

| Purity | Typically ≥ 95% as determined by HPLC | [2][3] |

Recommended Storage and Handling

Proper storage and handling are critical to prevent degradation and ensure the performance of this compound. The following tables summarize the recommended conditions based on supplier data sheets.

Storage Conditions

| Supplier/Source | Recommended Temperature | Duration | Notes |

| AAT Bioquest | Freeze (<-15 °C) | 6 months upon receiving | Minimize light exposure.[4] |

| Jena Bioscience | Store at -20 °C | 12 months after date of delivery | Short-term exposure (up to 1 week cumulative) to ambient temperature is possible.[2] |

| MedChemExpress | -80°C for 6 months; -20°C for 1 month | Up to 6 months | Store sealed and away from moisture.[5] |

Handling Guidelines

| Guideline | Recommendation | Rationale |

| Light Exposure | Minimize exposure to light. | Protects the molecule from photodegradation. |

| Freeze-Thaw Cycles | Aliquot the solution upon first use to avoid repeated freeze-thaw cycles. | Repeated cycling can lead to degradation of the triphosphate chain and other modifications.[5] |

| Shipping | Typically shipped on gel packs. | Maintains a cool temperature during transit to prevent degradation.[2] |

| Short-term Stability | Some suppliers indicate stability for up to one week at ambient temperature.[2][6] | Provides a window for handling during experimental setup, but long-term storage at room temperature is not recommended. |

Below is a workflow for the proper handling and storage of this compound.

Chemical Stability Profile

-

Temperature Sensitivity: The primary degradation pathway for nucleotides is the hydrolysis of the triphosphate chain, which is accelerated by higher temperatures and acidic conditions. Storing at or below -20°C is essential to minimize this process.[2][5]

-

Light Sensitivity: Although not as pronounced as with fluorescently labeled nucleotides, it is good practice to minimize light exposure to prevent any potential photochemical reactions involving the propargyl and azido (B1232118) groups.[4]

-

pH Stability: For solutions, a pH of around 7.5 is often used, which is close to physiological pH and helps maintain the stability of the triphosphate group.[6]

Generalized Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of a nucleotide analog like this compound. This is a representative methodology and not based on a specific cited experiment for this compound.

Objective: To determine the degradation rate of this compound under various storage conditions.

Methodology: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the parent compound from its degradation products.

Materials:

-

This compound solution of known concentration.

-

HPLC system with a suitable detector (e.g., UV-Vis).

-

A reverse-phase C18 column.

-

Mobile phase buffers (e.g., a gradient of triethylammonium (B8662869) acetate (B1210297) and acetonitrile).

-

Incubators or water baths for controlled temperature studies.

-

pH meter and various buffers for pH stability studies.

Procedure:

-

Establish a Baseline: Immediately upon receiving and preparing the stock solution, run an initial HPLC analysis to determine the purity and retention time of the intact this compound. This serves as the time-zero reference.

-

Sample Preparation: Aliquot the stock solution into multiple vials for each test condition (e.g., different temperatures: -80°C, -20°C, 4°C, and room temperature).

-

Incubation: Place the vials under the specified storage conditions.

-

Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, 12 months), retrieve an aliquot from each condition.

-

HPLC Analysis: Analyze the samples by HPLC. The percentage of the intact compound can be calculated from the peak area of the parent compound relative to the total peak area of all related species.

-

Data Analysis: Plot the percentage of intact this compound against time for each condition to determine the degradation kinetics.

Role in Next-Generation Sequencing (NGS)

The stability of this compound is crucial for its function in the sequencing-by-synthesis workflow of NGS. Any degradation can lead to failed incorporations, incomplete chain termination, or issues with the subsequent cleavage of the blocking group, all of which would compromise the sequencing data.

The diagram below illustrates the simplified role of this modified nucleotide in a single cycle of NGS.

References

- 1. This compound | AAT Bioquest [aatbio.com]

- 2. 3'-O-Azidomethyl-5-Propargylamino-dCTP, Nucleotides for reversible termination Sequencing - Jena Bioscience [jenabioscience.com]

- 3. 3'-O-Azidomethyl-5-Propargylamino-dCTP, 3'-O-reversible modified (d)NTPs - Jena Bioscience [jenabioscience.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jenabioscience.com [jenabioscience.com]

Enzymatic Recognition of 3'-O-Azidomethyl Modified Nucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of modified nucleotides has revolutionized molecular biology, particularly in the realm of next-generation sequencing (NGS) and the development of novel therapeutic agents. Among these, 3'-O-azidomethyl modified deoxynucleoside triphosphates (3'-O-azidomethyl-dNTPs) have emerged as critical tools. This technical guide provides an in-depth exploration of the enzymatic recognition of these modified nucleotides, focusing on their application as reversible terminators in sequencing-by-synthesis (SBS). We delve into the quantitative aspects of their incorporation by DNA polymerases, provide detailed experimental protocols, and visualize the underlying molecular workflows. The azidomethyl group, being small, allows for efficient recognition by certain DNA polymerases, and its subsequent chemical cleavage restores a natural 3'-hydroxyl group, enabling the continuation of DNA synthesis.[1][2][3][4][5]

The Principle of Reversible Termination using 3'-O-Azidomethyl-dNTPs

The core utility of 3'-O-azidomethyl-dNTPs lies in their function as reversible terminators for DNA synthesis. The 3'-O-azidomethyl group blocks the 3'-hydroxyl moiety necessary for the formation of a phosphodiester bond, thus halting DNA polymerization after the incorporation of a single modified nucleotide.[1][4] This "stop-and-go" approach is the foundation of many SBS platforms. The cycle of incorporation, detection, and cleavage allows for the stepwise determination of a DNA sequence. A key advantage of the 3'-O-azidomethyl modification is that upon cleavage, the natural DNA structure is fully restored, which minimizes any potential steric hindrance for subsequent polymerase activity.[1][4][5]

The cleavage of the 3'-O-azidomethyl group is typically achieved through a Staudinger reaction using a mild reducing agent, most commonly Tris(2-carboxyethyl)phosphine (TCEP).[2][6] This reaction is highly efficient and occurs in aqueous solutions under conditions that are compatible with the integrity of the DNA and the polymerase.[2]

Enzymatic Recognition and Incorporation: The Critical Role of DNA Polymerase Engineering

The successful incorporation of any modified nucleotide is critically dependent on the specific DNA polymerase used. Wild-type polymerases, having evolved to recognize their natural dNTP substrates with high fidelity, are often inefficient at incorporating modified nucleotides. Research has shown that wild-type KOD polymerase fails to incorporate 3'-O-azidomethyl-dATP.[1] Similarly, Therminator DNA polymerase, a variant of 9°N DNA polymerase, shows no detectable incorporation of 3'-O-azidomethyl-TTP under the tested conditions.[2]

To overcome this limitation, significant efforts in protein engineering have been undertaken to develop DNA polymerase variants with enhanced capabilities for incorporating these modified substrates. These efforts have focused on modifying the active site and DNA binding regions of the polymerases to better accommodate the 3'-O-azidomethyl group.

A notable success in this area is the semi-rational evolution of KOD DNA polymerase. Through site-directed saturation mutagenesis and combinatorial mutations, variants with significantly improved catalytic efficiency for 3'-O-azidomethyl-dNTPs have been generated.[1] For instance, the Mut_C2 variant, containing five mutations (D141A, E143A, L408I, Y409A, A485E), demonstrated the ability to incorporate a Cy3-labeled 3'-O-azidomethyl-dATP, a feat not achieved by the wild-type enzyme.[1] Further evolution led to the Mut_E10 variant, with an additional six mutations, which exhibited a more than 20-fold improvement in kinetic efficiency compared to Mut_C2.[1][7]

Quantitative Analysis of Enzymatic Incorporation

Table 1: Incorporation of a Fluorescently Labeled 3'-O-Azidomethyl-dATP Analog by Engineered KOD DNA Polymerase Variants [1]

| DNA Polymerase Variant | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) |

| Wild-type KOD | 3'-O-azidomethyl-dATP-Cy3 | No Incorporation | No Incorporation | No Incorporation |

| Mut_C2 | 3'-O-azidomethyl-dATP-Cy3 | 1.89 | 1.68 | 0.89 |

| Mut_E10 | 3'-O-azidomethyl-dATP-Cy3 | 0.47 | 9.85 | 20.96 |

Table 2: Incorporation of 3'-O-Azidomethyl-TTP by Therminator DNA Polymerase [2]

| DNA Polymerase | Substrate | Concentration | Incorporation |

| Therminator | 3'-O-azidomethyl-TTP | Up to 10 µM | Not Observed |

Experimental Protocols

Single-Base Extension Assay with 3'-O-Azidomethyl-dNTPs

This protocol describes a typical single-base extension assay to evaluate the incorporation of a 3'-O-azidomethyl-dNTP by an engineered DNA polymerase.

Materials:

-

DNA Template-Primer: A synthetic oligonucleotide template annealed to a shorter, fluorescently labeled primer (e.g., 5'-FAM). The template sequence should be designed to have a specific nucleotide downstream of the primer's 3' end to test the incorporation of the complementary 3'-O-azidomethyl-dNTP.

-

Engineered DNA Polymerase: e.g., Mut_E10 KOD polymerase.

-

3'-O-azidomethyl-dNTP: The specific modified nucleotide to be tested.

-

Reaction Buffer: Typically contains Tris-HCl, KCl, (NH4)2SO4, MgSO4, and a non-ionic detergent like Triton X-100.

-

Quenching Solution: EDTA in formamide.

-

Denaturing Polyacrylamide Gel (Urea-PAGE): For analyzing the reaction products.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the DNA template-primer duplex, the engineered DNA polymerase, and the reaction buffer.

-

Initiation: Initiate the reaction by adding the 3'-O-azidomethyl-dNTP to the mixture. The final concentration of the modified nucleotide may need to be optimized.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 65-75°C for thermostable polymerases) for a defined period.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Denaturation: Denature the DNA by heating the samples at 95°C for 5 minutes immediately before loading on the gel.

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the fluorescently labeled DNA fragments using a gel imager. A successful single-base extension will result in a band that has migrated slower than the original primer, corresponding to the addition of a single nucleotide.

TCEP-Mediated Cleavage of the 3'-O-Azidomethyl Group

This protocol outlines the procedure for removing the 3'-O-azidomethyl group from the extended DNA strand.

Materials:

-

DNA with 3'-O-Azidomethyl Terminus: The product from the single-base extension reaction.

-

TCEP Solution: A freshly prepared solution of Tris(2-carboxyethyl)phosphine, with the pH adjusted to approximately 9.0.

-

Purification Column/Beads: To remove TCEP and other reaction components.

Procedure:

-

Cleavage Reaction: To the DNA product, add the TCEP solution to a final concentration of 50-100 mM.

-

Incubation: Incubate the reaction at 60-65°C for 10-25 minutes.[8][9]

-

Purification: Purify the DNA to remove the TCEP and byproducts. This can be done using a suitable DNA purification kit or magnetic beads.

-

Verification (Optional): The successful cleavage can be verified by a subsequent incorporation reaction with another nucleotide or by mass spectrometry analysis, which will show a mass shift corresponding to the removal of the azidomethyl group.

Visualizing the Workflow

Sequencing-by-Synthesis (SBS) Cycle

The following diagram illustrates the cyclical nature of sequencing-by-synthesis using 3'-O-azidomethyl-dNTPs.

Caption: The iterative cycle of Sequencing-by-Synthesis (SBS).

TCEP Cleavage Reaction Mechanism

This diagram outlines the chemical transformation during the TCEP-mediated cleavage of the 3'-O-azidomethyl group.

Caption: TCEP-mediated cleavage of the 3'-O-azidomethyl group.

Applications in Drug Development and Research

The unique properties of 3'-O-azidomethyl modified nucleotides extend their utility beyond DNA sequencing. In drug development, oligonucleotides with modified backbones or sugars are being explored as therapeutic agents. The ability to enzymatically synthesize DNA with precise modifications opens up avenues for creating novel aptamers and therapeutic oligonucleotides with enhanced stability and functionality. The azido (B1232118) group itself is a valuable chemical handle for "click chemistry," allowing for the straightforward conjugation of other molecules, such as drugs or imaging agents, to the synthesized DNA.[6]

Conclusion

The enzymatic recognition of 3'-O-azidomethyl modified nucleotides is a testament to the power of enzyme engineering in expanding the toolkit of molecular biology. While wild-type DNA polymerases are generally intolerant of these modifications, engineered variants have been developed that can efficiently incorporate them. This has been instrumental in the advancement of sequencing-by-synthesis technologies. The quantitative data, though still not comprehensively available for all four nucleotides with a single optimal polymerase, clearly indicates that the choice of enzyme is paramount. The detailed protocols and workflows provided in this guide offer a foundation for researchers and drug development professionals to harness the potential of these versatile modified nucleotides in their own applications, from high-throughput sequencing to the creation of novel nucleic acid-based therapeutics. Further research into polymerase engineering is expected to yield even more efficient enzymes, further expanding the applications of 3'-O-azidomethyl-dNTPs.

References

- 1. pnas.org [pnas.org]

- 2. High-throughput alternative splicing quantification by primer extension and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency | PLOS One [journals.plos.org]

- 7. Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Propargylamino Group: A Versatile Tool for Nucleotide Modification in Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of chemical modifications to nucleotides has revolutionized molecular biology, diagnostics, and the development of therapeutic agents. Among the diverse array of functional groups utilized for this purpose, the propargylamino group stands out for its unique combination of properties. This technical guide provides a comprehensive overview of the pivotal role of the propargylamino moiety in nucleotide modification, with a focus on its application in bioconjugation, nucleic acid labeling, and the design of novel therapeutics.

Chemical Properties and Reactivity of the Propargylamino Group

The propargylamino group (-NH-CH₂-C≡CH) incorporates a terminal alkyne, a highly versatile functional handle for a variety of chemical transformations. Its reactivity is central to its utility in modifying nucleotides. The propargylamino group is relatively stable under a range of conditions used in oligonucleotide synthesis and biochemical assays. The primary amine provides a point of attachment to the nucleobase, typically at the C5 position of pyrimidines (uracil, cytosine) or the C7 position of 7-deazapurines (adenine, guanine), where it minimally perturbs the Watson-Crick base pairing.

The key feature of the propargylamino group is the terminal alkyne, which serves as a reactive partner in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for labeling and conjugating complex biomolecules like nucleic acids.

The Power of Click Chemistry: Labeling and Bioconjugation

The ability to attach a wide variety of molecules, such as fluorophores, biotin, or therapeutic agents, to nucleic acids with high specificity and efficiency is crucial for numerous applications. Propargylamino-modified nucleotides are key players in this context, serving as platforms for click chemistry-based labeling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that forms a stable triazole linkage between a terminal alkyne and an azide. Propargylamino-modified nucleotides, after their enzymatic incorporation into DNA or RNA, provide the alkyne handle for this reaction. The reaction is typically catalyzed by a Cu(I) source, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advantage of SPAAC is that it proceeds without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living cells. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide. In this scenario, the propargylamino-modified nucleic acid reacts with an azide-functionalized cyclooctyne probe.

Quantitative Data on Click Chemistry Reactions

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, such as the need for rapid kinetics or biocompatibility. The following tables summarize key quantitative data for these reactions.

| Reaction | Typical Alkyne | Typical Azide | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| CuAAC | Terminal Alkyne (e.g., Propargyl) | Benzyl Azide | 10² - 10⁵ | [1] |

| SPAAC | Cyclooctyne (OCT) | Benzyl Azide | ~10⁻³ | [2] |

| SPAAC | Monofluorinated Cyclooctyne (MOFO) | Benzyl Azide | ~4.5 x 10⁻² | [2] |

| SPAAC | Difluorinated Cyclooctyne (DIFO) | Benzyl Azide | ~7.6 x 10⁻¹ | [2] |

| SPAAC | Dibenzoannulated Cyclooctyne (DIBO) | Benzyl Azide | ~3.1 x 10⁻¹ | [2] |

| SPAAC | Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~8.4 x 10⁻² | [2] |

| SPAAC | Azacyclooctyne (AZA) | Benzyl Azide | ~3.2 x 10⁻¹ | [2] |

| SPAAC | Bicyclononyne (BCN) | Benzyl Azide | ~1.0 | [2] |

Table 1: Comparison of Second-Order Rate Constants for CuAAC and various SPAAC Reactions.

Enzymatic Incorporation of Propargylamino-Modified Nucleotides

A prerequisite for the use of propargylamino-modified nucleotides in many applications is their efficient incorporation into a growing nucleic acid chain by polymerases. Numerous studies have demonstrated that DNA and RNA polymerases can tolerate modifications at the C5 position of pyrimidines and the C7 position of 7-deazapurines.

| Parameter | Description | Significance for Propargylamino-Modified Nucleotides |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. | A higher Km for a modified nucleotide compared to its natural counterpart indicates lower binding affinity to the polymerase. |

| kcat (Turnover Number) | The maximum number of substrate molecules converted to product per enzyme active site per unit time. | A lower kcat for a modified nucleotide suggests a slower catalytic step of incorporation. |

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate to a product. | Provides an overall assessment of the polymerase's ability to utilize the modified nucleotide. |

| Kd (Dissociation Constant) | A measure of the binding affinity between the polymerase and the nucleotide. | A higher Kd indicates weaker binding. |

| Ki (Inhibition Constant) | The concentration of an inhibitor required to produce half-maximum inhibition. | Relevant for nucleotide analogs designed as polymerase inhibitors. |

Table 2: Key Kinetic Parameters for Enzymatic Nucleotide Incorporation.

Applications in Drug Development

The propargylamino group is not only a tool for bioconjugation but also a key pharmacophore in several approved drugs. Its presence can confer unique pharmacological properties. For instance, propargylamine (B41283) derivatives are known to act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. This has led to their use in the treatment of neurodegenerative diseases like Parkinson's disease.

In the context of nucleotide analogs, the propargylamino moiety can be exploited to develop antiviral and anticancer agents. By serving as a bioorthogonal handle, it allows for the targeted delivery of cytotoxic agents to rapidly dividing cancer cells that have incorporated the modified nucleotide into their DNA.

Experimental Protocols

Synthesis of 5-Propargylamino-dUTP

The synthesis of 5-propargylamino-dUTP typically involves a palladium-catalyzed Sonogashira coupling reaction between 5-iodo-2'-deoxyuridine-5'-triphosphate (5-iodo-dUTP) and propargylamine.

Materials:

-

5-iodo-dUTP

-

Propargylamine

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA)

-

Anhydrous, deoxygenated solvent (e.g., DMF or a mixture of DMF and water)

Procedure:

-

Dissolve 5-iodo-dUTP in the anhydrous, deoxygenated solvent in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Add triethylamine to the solution to act as a base.

-

Add the palladium catalyst and CuI to the reaction mixture.

-

Add propargylamine to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC or TLC).

-

Upon completion, quench the reaction and purify the 5-propargylamino-dUTP using a suitable chromatographic method, such as anion-exchange or reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR spectroscopy.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of DNA

This protocol describes the labeling of DNA containing incorporated propargylamino-dUTP with an azide-functionalized fluorescent dye.

Materials:

-

DNA containing incorporated 5-propargylamino-dUTP

-

Azide-functionalized fluorescent dye

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)

Procedure:

-

Prepare a stock solution of the azide-functionalized fluorescent dye in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the propargylamino-modified DNA with the reaction buffer.

-

Prepare a fresh premix of CuSO₄ and THPTA in water.

-

Add the azide-dye stock solution to the DNA solution.

-

Add the CuSO₄/THPTA premix to the reaction tube.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-2 hours, or as optimized for the specific substrates.

-

Purify the labeled DNA from excess reagents using a suitable method, such as ethanol (B145695) precipitation, spin column purification, or HPLC.

-

Analyze the labeling efficiency by gel electrophoresis (visualizing the fluorescently labeled DNA) or spectrophotometry.

Conclusion

The propargylamino group has emerged as an exceptionally valuable moiety for the chemical modification of nucleotides. Its utility is primarily derived from the presence of a terminal alkyne, which enables highly efficient and specific bioconjugation via click chemistry. The ability to enzymatically incorporate propargylamino-modified nucleotides into DNA and RNA has opened up a vast array of applications in molecular biology, diagnostics, and therapeutics. From fluorescently labeling nucleic acids for imaging to developing novel targeted cancer therapies, the propargylamino group continues to be a cornerstone of innovation in the field of nucleotide chemistry. As research progresses, the development of new polymerases with enhanced acceptance of modified nucleotides and the discovery of novel click chemistry reactions will undoubtedly expand the toolkit available to scientists and drug developers, with the propargylamino group remaining at the forefront of these advancements.

References

- 1. Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of porcine liver DNA polymerase gamma: utilization of dUTP and dTTP during in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DNA Labeling using 5-Propargylamino-3'-azidomethyl-dCTP

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propargylamino-3'-azidomethyl-dCTP is a modified deoxycytidine triphosphate that serves as a versatile tool for the precise labeling of DNA. This nucleotide analog is engineered with two key chemical modifications: a propargyl group at the 5-position of the cytosine base and an azidomethyl group at the 3'-hydroxyl position of the deoxyribose sugar. This unique structure allows for a two-step labeling process.[1][2] First, the nucleotide is incorporated into a growing DNA strand by a DNA polymerase. The 3'-azidomethyl group acts as a reversible terminator, temporarily halting DNA synthesis.[1][3][4][5] This allows for controlled, single-nucleotide incorporation if desired. Following incorporation, the propargyl group provides a reactive handle for the covalent attachment of a variety of molecules, such as fluorescent dyes or biotin, via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction.[6][7][8] The reversibility of the 3'-azidomethyl block, which can be cleaved by reagents like Tris(2-carboxyethyl)phosphine (TCEP), also makes this nucleotide a key component in next-generation sequencing (NGS) technologies.[1][4][9]

This application note provides detailed protocols for the enzymatic incorporation of this compound into DNA and the subsequent fluorescent labeling using click chemistry, tailored for applications such as fluorescence microscopy.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₁N₈O₁₂P₃ |

| Molecular Weight | 602.27 g/mol |

| Purity | ≥95% (HPLC) |

| Form | Lyophilized powder or solution |

| Storage | -20°C, protected from light |

Table 2: Illustrative Comparison of DNA Labeling Methods

| Feature | This compound with Click Chemistry | Direct Fluorescent dNTP Incorporation | Antibody-based Detection (e.g., BrdU) |

| Labeling Principle | Two-step: Enzymatic incorporation followed by chemical ligation | One-step: Enzymatic incorporation of a fluorescently tagged nucleotide | Two-step: Enzymatic incorporation of a modified nucleotide followed by antibody detection |

| Signal Amplification | No inherent amplification | No inherent amplification | Can be amplified with secondary antibodies |

| Labeling Density | High, tunable | Moderate, can affect polymerase efficiency | Moderate to high |

| Flexibility of Label | High (any azide-modified reporter) | Low (limited to available fluorescent dNTPs) | Low (dependent on primary antibody) |

| Potential for Steric Hindrance | Low (small alkyne handle) | High (bulky fluorophore on nucleotide) | High (large antibody complex) |

| Protocol Complexity | Moderate (two main steps) | Low | High (requires cell permeabilization and antibody incubations) |

| Illustrative Signal-to-Noise Ratio | >10:1 | 5:1 - 8:1 | 8:1 - 12:1 (with amplification) |

| Illustrative Labeling Efficiency | >90% | 70-85% | >90% |

Note: The quantitative data in this table is illustrative and may vary depending on the specific experimental conditions, cell type, and equipment used.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of this compound into DNA using Terminal Deoxynucleotidyl Transferase (TdT)

This protocol is suitable for 3'-end labeling of DNA fragments.

Materials:

-

DNA fragments with a free 3'-hydroxyl group

-

This compound

-

Terminal Deoxynucleotidyl Transferase (TdT)

-

TdT Reaction Buffer (specific to the enzyme manufacturer)

-

CoCl₂ (if required by the enzyme)

-

Nuclease-free water

-

DNA purification kit (e.g., spin column-based)

Procedure:

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following components on ice:

-

DNA fragment (10-20 pmol)

-

TdT Reaction Buffer (1X final concentration)

-

CoCl₂ (if required, at the recommended concentration)

-

This compound (100 µM final concentration)

-

Nuclease-free water to a final volume of 49 µL

-

-

Enzyme Addition: Add 1 µL of Terminal Deoxynucleotidyl Transferase (TdT) to the reaction mixture.

-

Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

-

DNA Purification: Purify the alkyne-modified DNA using a suitable DNA purification kit to remove unincorporated nucleotides and enzyme. Elute the DNA in nuclease-free water or a suitable buffer.

Protocol 2: Post-Incorporation DNA Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the attachment of an azide-modified fluorescent dye to the alkyne-modified DNA.

Materials:

-

Alkyne-modified DNA (from Protocol 1)

-

Azide-modified fluorescent dye (e.g., Alexa Fluor 488 Azide (B81097), Cy5 Azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Sodium ascorbate (B8700270)

-

Nuclease-free water

-

DMSO (if the azide dye requires it for solubilization)

-

DNA purification kit

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the azide-modified fluorescent dye in DMSO or water.

-

Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in nuclease-free water or DMSO/water.

-

Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.

-

-

Click Reaction Setup: In a sterile microcentrifuge tube, combine the following components:

-

Alkyne-modified DNA (10-20 pmol)

-

Azide-modified fluorescent dye (5-10 fold molar excess over the DNA)

-

Nuclease-free water to a final volume of 40 µL

-

-

Catalyst Premix: In a separate tube, premix the CuSO₄ and the ligand (THPTA or TBTA) at a 1:5 molar ratio. For example, mix 1 µL of 10 mM CuSO₄ with 5 µL of 50 mM THPTA. Let this mixture sit for 2-3 minutes at room temperature.

-

Reaction Initiation:

-

Add 6 µL of the catalyst premix to the DNA/dye mixture.

-

Add 4 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.

-

-

Incubation: Mix gently and incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

DNA Purification: Purify the fluorescently labeled DNA using a DNA purification kit to remove the catalyst, excess dye, and other reaction components. Elute the labeled DNA in a suitable buffer and store it at -20°C, protected from light.

Mandatory Visualizations

Caption: Experimental workflow for DNA labeling.

Caption: Two-step DNA labeling reaction.

References

- 1. This compound | AAT Bioquest [aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. lumiprobe.com [lumiprobe.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Incorporating 5-Propargylamino-3'-azidomethyl-dCTP in PCR

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propargylamino-3'-azidomethyl-dCTP is a dually modified deoxycytidine triphosphate analog that serves as a versatile tool in molecular biology and drug development. Its unique structure features two key modifications: a 5-propargylamino group and a 3'-azidomethyl group. The propargylamino group, which contains a terminal alkyne, enables the covalent attachment of a wide array of molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."[1][2] This allows for the efficient labeling of PCR products with fluorophores, biotin (B1667282), or other reporters for downstream applications.

The 3'-azidomethyl group functions as a reversible terminator of DNA polymerization, a critical feature for next-generation sequencing (NGS) technologies.[3] Upon incorporation, this group blocks further extension by the DNA polymerase. The blocking group can be chemically cleaved to restore a 3'-hydroxyl group, permitting the next cycle of nucleotide addition.[4]

These application notes provide detailed protocols for the incorporation of this compound into DNA via Polymerase Chain Reaction (PCR) for labeling purposes and subsequent modification using click chemistry.

Key Applications

-

Fluorescent Labeling of DNA: PCR-amplified DNA can be labeled with fluorescent dyes for applications such as fluorescence in situ hybridization (FISH) and microarray analysis.[5][6]

-

Biotinylation of DNA: The incorporation of biotin allows for the purification of PCR products using streptavidin-coated beads and their use in various blotting and detection techniques.

-

Immobilization of DNA: Labeled DNA can be attached to solid surfaces for use in diagnostic assays and DNA-protein interaction studies.[2]

-

Construction of DNA Nanostructures: Modified DNA serves as a building block for the assembly of complex nanoscale structures.[2]

Data Presentation

Table 1: Fidelity of Common Thermostable DNA Polymerases

The choice of DNA polymerase is critical for minimizing errors during the incorporation of modified nucleotides. High-fidelity polymerases with 3'→5' exonuclease (proofreading) activity are generally recommended to maintain sequence accuracy.

| DNA Polymerase | Proofreading Activity (3'→5' exo) | Reported Error Rate (mutations per base pair per duplication) | Relative Fidelity vs. Taq | Reference(s) |

| Taq Polymerase | No | ~1 x 10⁻⁴ to 4.3 x 10⁻⁵ | 1x | [7][8] |